molecular formula C9H7FO B7888801 4-Fluorocinnamaldehyde

4-Fluorocinnamaldehyde

Cat. No.: B7888801
M. Wt: 150.15 g/mol
InChI Key: YSIYEWBILJZDQH-UHFFFAOYSA-N
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Description

4-Fluorocinnamaldehyde is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an acrylaldehyde group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorocinnamaldehyde typically involves the reaction of 4-fluorobenzaldehyde with acrolein under specific conditions. One common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde to form the desired acrylaldehyde. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as triphenylphosphine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Fluorocinnamaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(4-Fluorophenyl)acrylic acid

    Reduction: 3-(4-Fluorophenyl)propanol

    Substitution: Various substituted phenylacrylaldehydes depending on the substituent introduced.

Scientific Research Applications

4-Fluorocinnamaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorocinnamaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)acrylaldehyde
  • 3-(4-Bromophenyl)acrylaldehyde
  • 3-(4-Methylphenyl)acrylaldehyde

Uniqueness

4-Fluorocinnamaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biological Activity

4-Fluorocinnamaldehyde (4-FCA) is a derivative of cinnamaldehyde that has garnered attention for its diverse biological activities. This article delves into the compound's biological effects, including its antimicrobial, anthelmintic, and cytotoxic properties, drawing on recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the para position of the cinnamaldehyde structure. This modification influences its reactivity and biological interactions. The molecular formula is C9H7FO, with a molecular weight of 166.15 g/mol.

Antimicrobial Activity

Research has demonstrated that 4-FCA exhibits significant antimicrobial properties against various pathogens. Notably, it has been shown to inhibit biofilm formation in Candida albicans, a common fungal pathogen known for its resistance to treatment.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Biofilm Inhibition (%)
Candida albicans≥ 200 μg/mL>90% at 50 μg/mL
Staphylococcus aureusNot specifiedSignificant
Pseudomonas aeruginosaNot specifiedSignificant

The compound's effectiveness against C. albicans was assessed using quantitative real-time PCR (qRT-PCR) to analyze gene expression changes associated with biofilm formation. Results indicated down-regulation of several key genes involved in biofilm development, such as ECE1 and RBT5 .

Anthelmintic Activity

4-FCA also demonstrates potential as an anthelmintic agent. Studies have shown that it can effectively inhibit the growth of nematodes such as Caenorhabditis elegans. The compound exhibited significant activity at concentrations as low as 20 μg/mL.

Table 2: Anthelmintic Activity of this compound

Nematode SpeciesEffective Concentration (μg/mL)Observed Effects
Caenorhabditis elegans20Growth inhibition

The mechanism underlying this activity involves disruption of the nematode's cuticle integrity, as evidenced by scanning electron microscopy (SEM) imaging .

Cytotoxicity and Safety Profile

While exhibiting potent biological activities, the cytotoxicity of 4-FCA against human cells has also been evaluated. It was found to have a cytotoxic effect with a viability rate of approximately 47% at certain concentrations, indicating a need for careful consideration in therapeutic applications.

Table 3: Cytotoxicity of this compound

Cell LineCell Viability (%) at Treatment Concentration
Human Fibroblasts47% at high concentrations
Other Human Cell LinesVariable results

This data suggests that while 4-FCA shows promise as an antimicrobial and anthelmintic agent, its cytotoxicity must be balanced against therapeutic benefits .

Case Studies and Research Findings

Recent studies have explored various aspects of 4-FCA's biological activity:

  • Antibiofilm Properties : A study highlighted the ability of 4-FCA to disrupt biofilm formation in multiple bacterial strains, suggesting potential applications in treating biofilm-associated infections .
  • Molecular Interactions : Molecular docking studies have suggested that 4-FCA interacts with specific proteins involved in biofilm regulation, further elucidating its mechanism of action .
  • Comparative Studies : In comparative analyses with other cinnamaldehyde derivatives, 4-FCA displayed superior efficacy against certain pathogens while maintaining lower cytotoxicity levels compared to other analogs like α-methylcinnamaldehyde .

Properties

IUPAC Name

3-(4-fluorophenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIYEWBILJZDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307578
Record name 3-(4-Fluorophenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24654-55-5
Record name 3-(4-Fluorophenyl)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24654-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorocinnamaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

This compound was prepared following the procedure of Preparation 17 starting from p-fluorobenzaldehyde and acetaldehyde. Yield, 47%. b.p. 80°-95°/2 mm., λmax. (EtOH) 220, 285 nm., ε 10500, 23400.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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